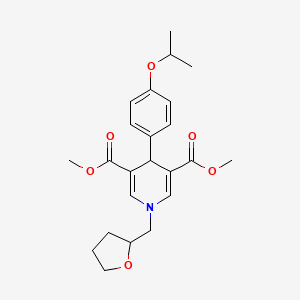

![molecular formula C15H20N2O2S B5577696 2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)

2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has a tetrahydropyrido ring system, making it a unique and interesting compound to study.

Scientific Research Applications

Benzimidazole Derivatives as Nonpeptide Antagonists

Benzimidazole derivatives, including those with tert-butylsulfonyl groups, have been explored for their potential as nonpeptide luteinizing hormone-releasing hormone (LHRH) antagonists. For example, a study by Li et al. (2005) discusses the optimization of an LHRH antagonist series starting from a 2-cyclopropyl substituted benzimidazole, leading to the discovery of potent compounds (Li et al., 2005).

Synthesis and Reactivity of Benzylic Sulfonium Salts

Research by Forrester et al. (2001) delves into the synthesis of benzylic sulfonium salts and their application in benzylation reactions under near-neutral conditions. This includes sulfonium salts related to benzimidazole structures (Forrester et al., 2001).

Antimicrobial Applications of Pyrazolopyrimidines

A study by Alsaedi et al. (2019) reports the synthesis of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. This research highlights the antimicrobial activities of these novel sulfone derivatives, indicating their potential in medicinal applications (Alsaedi et al., 2019).

Angiotensin II Antagonists

Research in the field of angiotensin II antagonism has also seen the use of tert-butyl sulfonyl derivatives. Ashton et al. (1994) have prepared compounds with high affinity for the AT1 receptor, demonstrating their potential in treating conditions like hypertension (Ashton et al., 1994).

Structural Chemistry of Benzimidazole Compounds

A study by Abdireymov et al. (2011) focuses on the structural chemistry of 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole, providing insights into the molecular arrangement and potential applications in material science (Abdireymov et al., 2011).

Copper-Catalyzed Aminosulfonylation Reactions

In organic synthesis, copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates has been investigated, as reported by Dong et al. (2021). This method is noted for its simplicity and potential in synthesizing bioactive compounds (Dong et al., 2021).

Metal Complexes with Benzimidazole Derived Sulfonamide

Ashraf et al. (2016) explored the synthesis and antimicrobial activity of metal complexes involving benzimidazole derived sulfonamide. This research offers insights into the potential biomedical applications of these complexes (Ashraf et al., 2016).

Ionic Liquid Catalysts in Synthesis

The use of ionic liquids, such as 1,3-disulfonic acid benzimidazolium chloride, as catalysts in the synthesis of functionalized compounds, like tetrahydropyridine, highlights an environmentally friendly approach in chemical synthesis (Abbasi, 2015).

Sulfonated Polyimides with Benzimidazole Groups

Li et al. (2007) synthesized sulfonated polyimides containing benzimidazole groups, emphasizing their application in proton exchange membranes. This study contributes to advancements in materials science, particularly in the development of high-performance polymeric materials (Li et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-tert-butylsulfonyl-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-15(2,3)20(18,19)11-8-9-14-16-12-6-4-5-7-13(12)17(14)10-11/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWYAULMPSIJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CN2C3=C(CCCC3)N=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)

![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5577635.png)

![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)

![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)

![N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577654.png)

![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5577668.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)

![1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)

![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)

![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)